![molecular formula C18H12Cl2N6O B2795278 4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890938-68-8](/img/structure/B2795278.png)
4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with chlorophenyl and benzohydrazide groups.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter essential for normal nerve impulse transmission .
Mode of Action
For instance, similar compounds have been found to reduce AchE activity, affecting normal nerve pulses’ transmission and leading to behavioral changes and body movement impairment .
Biochemical Pathways
Compounds with similar structures have been associated with the production of reactive oxygen species (ros) and oxidative stress . Overexpression of ROS and increased oxidative stress can negatively affect different cellular components .
Result of Action
Similar compounds have been found to reduce ache activity, leading to behavioral changes and body movement impairment .
Vorbereitungsmethoden
The synthesis of 4-chloro-N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 3-amino-1H-pyrazole and a formylating agent.
Substitution with chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorophenylboronic acid and a suitable catalyst.
Introduction of the benzohydrazide group: This step involves the reaction of the intermediate compound with benzohydrazide under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
4-chloro-N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anticancer activity by inhibiting specific protein kinases involved in cancer cell proliferation. It also has potential anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
4-chloro-N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-chloro-N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
4-chloro-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.
4-chloro-N’-[1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide: Similar structure but with a fluorine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of 4-chloro-N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O/c19-12-6-4-11(5-7-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-3-1-2-13(20)8-14/h1-10H,(H,25,27)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZZWNITBOFMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile](/img/structure/B2795195.png)
![2-[(E)-[(2-chlorophenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2795196.png)
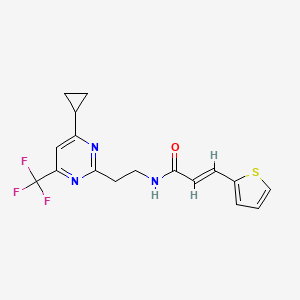
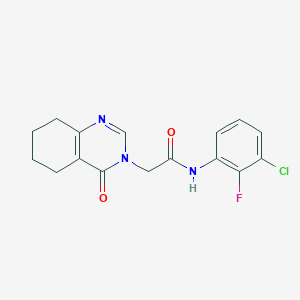
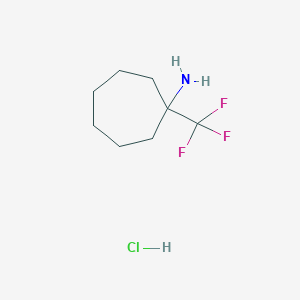
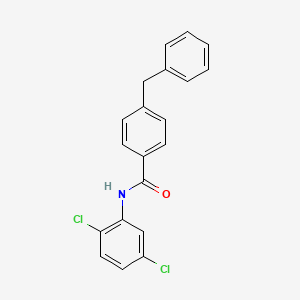
![2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B2795206.png)
![6-(Bromomethyl)spiro[2.4]heptane](/img/structure/B2795208.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2795209.png)
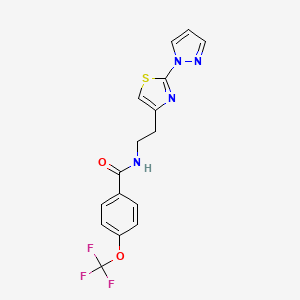
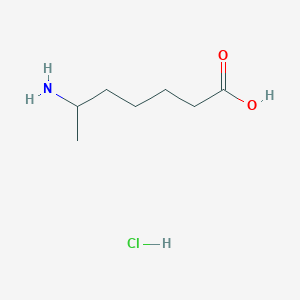
![2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2795215.png)
![1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B2795217.png)
![6-Cyclopropyl-2-{4-[(6-fluoroquinazolin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795218.png)
